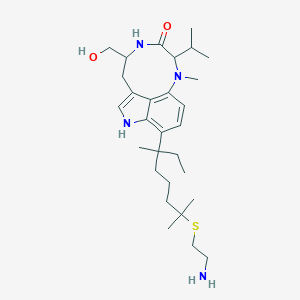
1-(3,4-二氯苯基)-2-羟基-1-乙酮
描述
1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone, also known as 2-hydroxy-1-(3,4-dichlorophenyl)ethanone (HDE), is an important organic compound used in a variety of scientific research applications. HDE is a colorless, crystalline solid that is soluble in polar solvents such as methanol and ethanol. It is a versatile compound that can be used in a variety of applications, including synthesis, drug development, and biochemistry.
科学研究应用
Agrochemical Application
- Field : Agriculture
- Application Summary : This compound is used as a pre-emergent agrochemical .
- Methods and Procedures : The compound is typically applied to soil to prevent the emergence of pests. The exact procedures can vary depending on the specific agricultural context .
- Results and Outcomes : The use of this agrochemical can lead to a reduction in pest populations, thereby improving crop yields. However, the exact results can vary depending on a variety of factors .
Organic Synthesis
- Field : Organic Chemistry
- Application Summary : This compound is an important raw material and intermediate used in organic synthesis .
- Methods and Procedures : The compound can be used in a variety of organic reactions. The exact procedures would depend on the specific reaction being carried out .
- Results and Outcomes : The use of this compound in organic synthesis can lead to the production of a variety of other organic compounds .
Pharmaceuticals
- Field : Pharmaceutical Chemistry
- Application Summary : This compound is used as a raw material and intermediate in the production of pharmaceuticals .
- Methods and Procedures : The compound can be used in various stages of pharmaceutical production, depending on the specific drug being produced .
- Results and Outcomes : The use of this compound in pharmaceutical production can lead to the creation of effective medications .
Photosynthesis Research
- Field : Plant Physiology
- Application Summary : The compound has been used in research studying the effects of 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) on photosynthesis in Euglena gracilis Z populations .
- Methods and Procedures : The research involved growing Euglena in a medium containing dl-lactate at 27 C in the light, and observing the effects of varying concentrations of DCMU on the pigment system .
- Results and Outcomes : The research found that chlorophyll content dropped dramatically in response to DCMU, and light-driven O2 evolution was no longer detectable at the highest DCMU concentrations tested .
Chemical Intermediate
- Field : Industrial Chemistry
- Application Summary : “3,4-Dichlorophenyl isocyanate” is a chemical compound used as a chemical intermediate and in organic synthesis .
- Methods and Procedures : The compound can be used in various stages of chemical production, depending on the specific product being synthesized .
- Results and Outcomes : The use of this compound in chemical production can lead to the creation of a variety of industrial chemicals .
Synthesis of Pyrrolidine Derivatives
- Field : Organic Chemistry
- Application Summary : “1-(3,4-Dichlorophenyl)pyrrolidine” is a compound that can be synthesized from “1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone” and used in various organic reactions .
- Methods and Procedures : The exact procedures would depend on the specific reaction being carried out .
- Results and Outcomes : The use of this compound in organic synthesis can lead to the production of a variety of other organic compounds .
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQBTDISCZJNID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427666 | |
| Record name | 1-(3,4-Dichlorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone | |
CAS RN |
113337-38-5 | |
| Record name | 1-(3,4-Dichlorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-dichlorophenyl)-2-hydroxyethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)

![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)


![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)


